An In-Depth Technical Guide to the Synthesis and Characterization of Dipivefrin Hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Dipivefrin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipivefrin hydrochloride, a prodrug of epinephrine, has long been a subject of interest in ophthalmic pharmaceutical development for its role in the management of glaucoma. Its synthesis involves the esterification of epinephrine, enhancing its lipophilicity for improved corneal penetration. This technical guide provides a comprehensive overview of the synthesis and characterization of Dipivefrin hydrochloride, offering detailed experimental protocols, quantitative data analysis, and visual representations of key processes and pathways.
Introduction
Dipivefrin hydrochloride is the hydrochloride salt of dipivefrin, which is the dipivalate ester of (±)-epinephrine. As a prodrug, dipivefrin itself is pharmacologically inactive until it undergoes enzymatic hydrolysis in the eye to release its active metabolite, epinephrine.[1][2] This biotransformation is central to its mechanism of action. The addition of two pivalic acid groups to the epinephrine molecule creates a more lipophilic compound that more readily penetrates the cornea.[1][3] This enhanced absorption allows for effective intraocular concentrations of epinephrine to be achieved with a lower administered dose, thereby reducing the incidence of systemic side effects.[1]
This guide details a robust process for the synthesis of Dipivefrin hydrochloride and outlines a comprehensive suite of analytical techniques for its characterization, ensuring purity, identity, and quality.
Synthesis of Dipivefrin Hydrochloride
The synthesis of Dipivefrin hydrochloride is a multi-step process that begins with the acylation of catechol, followed by a series of reactions to build the epinephrine backbone and subsequent esterification and salt formation. An improved process for its preparation offers a high overall yield.
Synthesis Workflow
Caption: Workflow for the synthesis of Dipivefrin hydrochloride.
Experimental Protocol
This protocol is based on an improved process for the preparation of Dipivefrin hydrochloride.[4]
Step 1: Synthesis of 4-Chloroacetylcatechol
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To a mixture of catechol (1.25 kg) and chloroacetyl chloride (1.625 L) in 20 L of dichloromethane, slowly add anhydrous aluminum chloride (5.23 kg) with stirring.
-
Heat the mixture under reflux for 3 hours with stirring.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold aqueous hydrochloric acid with stirring.
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Collect the resulting product by filtration and wash with water to yield crude 4-chloroacetylcatechol.
Step 2: Amination
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Condense the 4-chloroacetylcatechol with methylamine.
Step 3: Esterification
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Esterify the product from Step 2 using pivaloyl chloride in the presence of perchloric acid.
Step 4: Debenzylation/Hydrogenation
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Carry out the debenzylation of the esterified compound using palladium on carbon in 2-methoxyethanol at atmospheric pressure and a temperature of 25-30°C.
Step 5: Reduction
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Reduce the debenzylated compound with sodium borohydride at a temperature between 10°C to 15°C.
Step 6: Salt Formation and Purification
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Dissolve the product from Step 5 (1.1 kg) in hot methylisobutyl ketone (20 L) and cool to room temperature.
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Add an ethereal HCl solution (1.5 mol) to the mixture with stirring.
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The precipitated solid is collected to yield Dipivefrin hydrochloride. This process results in an overall yield of approximately 80% w/w.[4]
Characterization of Dipivefrin Hydrochloride
A thorough characterization of Dipivefrin hydrochloride is essential to confirm its identity, purity, and quality. The following analytical techniques are employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀ClNO₅ | [5][6] |
| Molecular Weight | 387.90 g/mol | [5][6] |
| Melting Point | 158 °C | [5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water, DMSO, and ethanol | [7] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and assay of Dipivefrin hydrochloride.
Experimental Protocol: A reverse-phase HPLC method can be utilized with the following conditions:
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Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Column: A C18 or Newcrom R1 column is suitable.[6]
-
Detection: UV detection is appropriate for this compound.
A detailed, validated method would require optimization of the mobile phase ratio, flow rate, and detector wavelength to ensure adequate separation from any impurities.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Dipivefrin hydrochloride.
¹H NMR (Proton NMR):
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Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the protons of the ethanolamine side chain, the methyl group on the nitrogen, and the two bulky pivaloyl groups.
¹³C NMR (Carbon-13 NMR):
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Expected Signals: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbons of the ester groups, the carbons of the pivaloyl groups, and the carbons of the ethanolamine side chain.
FTIR spectroscopy is used to identify the functional groups present in the Dipivefrin hydrochloride molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~3000-2850 | C-H (aliphatic) | Stretching |
| ~1730 | C=O (ester) | Stretching |
| ~1600, ~1470 | C=C (aromatic) | Stretching |
| ~1280 | C-O (ester) | Stretching |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Dipivefrin hydrochloride, further confirming its identity.
Expected Fragmentation:
-
Molecular Ion Peak: A peak corresponding to the molecular weight of the Dipivefrin free base (351.44 g/mol ) or its protonated form is expected.
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Major Fragments: Fragmentation is likely to occur at the ester linkages, leading to the loss of the pivaloyl groups. Cleavage of the ethanolamine side chain is also a probable fragmentation pathway.
Characterization Workflow
Caption: General workflow for the characterization of Dipivefrin hydrochloride.
Mechanism of Action and Signaling Pathway
The therapeutic effect of Dipivefrin hydrochloride is mediated by its active metabolite, epinephrine.
Prodrug Activation
Upon topical administration to the eye, the lipophilic dipivefrin penetrates the cornea. Within the ocular tissues, esterase enzymes hydrolyze the two pivaloyl ester groups, releasing epinephrine.[1][2]
Adrenergic Signaling Pathway
Epinephrine, an adrenergic agonist, stimulates both α- and β-adrenergic receptors in the eye. This dual action leads to a reduction in intraocular pressure (IOP) through two primary mechanisms:
-
Decreased Aqueous Humor Production: Stimulation of α-adrenergic receptors leads to vasoconstriction of ciliary body blood vessels, reducing the rate of aqueous humor formation.
-
Increased Aqueous Humor Outflow: Activation of β-adrenergic receptors enhances the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways.[8]
Caption: Signaling pathway of Dipivefrin hydrochloride.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive characterization of Dipivefrin hydrochloride. The detailed methodologies and expected analytical outcomes serve as a valuable resource for researchers and professionals in the field of drug development. Adherence to these protocols and a thorough understanding of the underlying chemical and biological principles are paramount for ensuring the quality, safety, and efficacy of this important ophthalmic therapeutic agent. Further research and validation of the analytical methods are encouraged to establish robust quality control procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dipivefrin | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dipivefrine - Wikipedia [en.wikipedia.org]
- 4. An Improved Process For The Preparation Of Dipivefrin Hydrochloride [quickcompany.in]
- 5. Dipivefrin hydrochloride | 64019-93-8 | FD152268 [biosynth.com]
- 6. Dipivefrin hydrochloride | SIELC Technologies [sielc.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. discovery.researcher.life [discovery.researcher.life]
